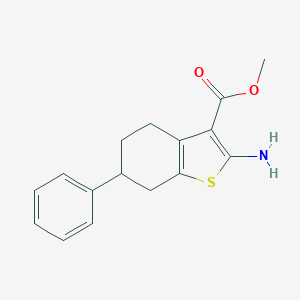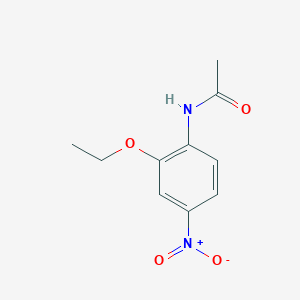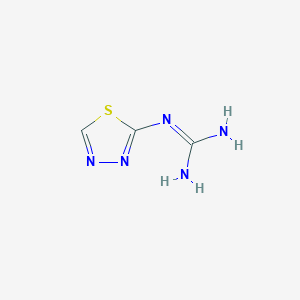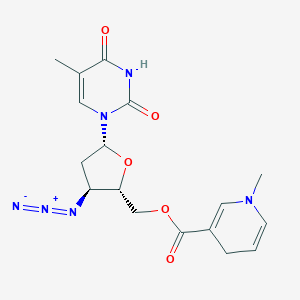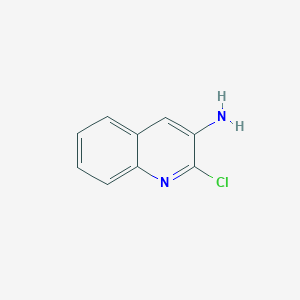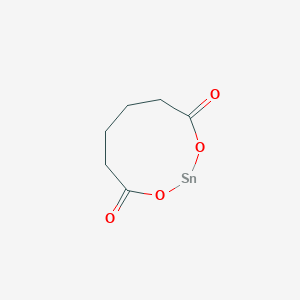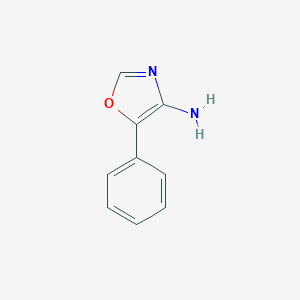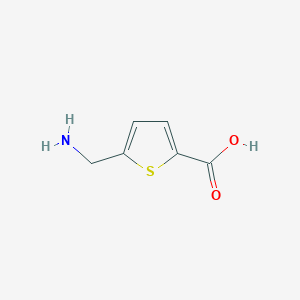
5-(Aminomethyl)thiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid and its derivatives involves various chemical techniques and reactions. For instance, novel synthesis pathways have been developed for thiophene-based derivatives, emphasizing the role of the 5-substituent in enhancing activity. These methods involve multi-component reactions leading to a range of thiophene derivatives with potential biological activities (Romagnoli et al., 2012).
Molecular Structure Analysis
The molecular structure of derivatives similar to 5-(Aminomethyl)thiophene-2-carboxylic acid has been extensively studied. Investigations into the crystal and molecular structure of related compounds provide insights into their solid-state geometry, hydrogen bonding, and other weak interactions. These studies are crucial for understanding the chemical and physical properties of the compounds and their derivatives (Dey et al., 2012).
Chemical Reactions and Properties
Thiophene-based compounds, including those related to 5-(Aminomethyl)thiophene-2-carboxylic acid, undergo various chemical reactions, leading to a wide array of products. For instance, the decarboxylative C-H arylation of thiophenes shows how carboxylic acid functionalities can direct coupling reactions, expanding the versatility of thiophene derivatives in organic synthesis (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of thiophene-based compounds are influenced by their molecular structures. Studies focusing on compounds like 5-(Aminomethyl)thiophene-2-carboxylic acid explore aspects such as luminescence, which is pertinent to their potential applications in materials science and as bioimaging agents. The synthesis and characterization of such compounds reveal their luminescent properties and applications (Teiber & Müller, 2012).
Chemical Properties Analysis
Chemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives, such as reactivity and stability, are crucial for their application in various fields, including medicinal chemistry and material science. The study of these properties helps in understanding the interaction of these compounds with biological systems and their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of the thiophene moiety and its modifications (Puthran et al., 2019).
Scientific Research Applications
Anti-Inflammatory Properties : A study demonstrated that derivatives of 5-Aminobenzo[b]thiophene-2-carboxylic acid, upon reaction with different alkyl, cycloalkyl, aryl, and heterocyclic amines, exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Supramolecular Liquid-Crystalline Complexes : Novel supramolecular liquid-crystalline complexes were derived from 5-n-decyl-substituted thieno[3,2-b]thiophene-2- and thiophene-2-carboxylic acids, showcasing potential applications in material sciences (Tso, Wang, Wu, & Lin, 1998).
Spasmolytic Activity : Thiophene-based derivatives, including those of 5-bromothiophene-2-carboxylic acid, were synthesized and evaluated for their spasmolytic activity. Among them, certain compounds exhibited significant spasmolytic effects (Rasool et al., 2020).
Antimicrobial and Antifungal Properties : Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties showed promising antibacterial and antifungal activities, especially against gram-negative bacteria and some fungi (Mabkhot et al., 2017).
Synthesis of Arotinolol Hydrochloride : 5-Acetylthiophene-2-carboxylic acid was utilized in the synthesis of arotinolol hydrochloride, indicating its potential in pharmaceutical synthesis (Hongbin et al., 2011).
Immunosuppressive Activity : Novel immunosuppressive butenamides were synthesized starting from 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid, demonstrating potential in immunomodulatory therapies (Axton et al., 1992).
Antinociceptive Activity : N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, derived from thiophene-3-carboxylic acid, showed antinociceptive activity, suggesting potential in pain management (Shipilovskikh et al., 2020).
properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWSFLJKPUEMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586201 | |
| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)thiophene-2-carboxylic acid | |
CAS RN |
120889-75-0 | |
| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

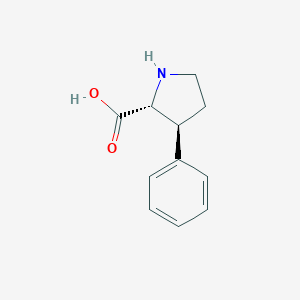

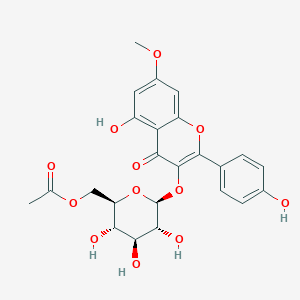
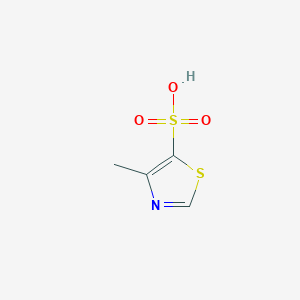
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
